molecular formula C17H18N2O5 B5741955 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide

2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide

Cat. No. B5741955
M. Wt: 330.33 g/mol
InChI Key: BVXHLCBSEDGMNV-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide, also known as DMFBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMFBB is a hydrazide derivative of 2,4-dimethoxybenzoic acid and 4-methoxybenzoyl chloride. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide is not fully understood. However, it has been suggested that 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide may act as an inhibitor of enzymes involved in cancer cell proliferation and inflammation. 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been shown to exhibit anticancer, anti-inflammatory, and anti-tubercular properties in vitro. In animal studies, 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been shown to reduce tumor growth and inflammation. 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has also been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has several advantages for laboratory experiments, including its low toxicity profile and ability to coordinate with metal ions for the synthesis of MOFs. However, 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has some limitations, including its low solubility in water and its potential for degradation under certain conditions.

Future Directions

There are several potential future directions for 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide research. One direction is to further explore its anticancer, anti-inflammatory, and anti-tubercular properties in vivo. Another direction is to investigate its potential applications in the synthesis of MOFs for various applications, including gas storage and separation. Additionally, 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide could be explored for its potential as a ligand for the removal of heavy metal ions from wastewater. Further research is needed to fully understand the potential of 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide in these areas.
Conclusion:
In conclusion, 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. There are several potential future directions for 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide research, including further exploration of its anticancer, anti-inflammatory, and anti-tubercular properties, investigation of its potential applications in the synthesis of MOFs, and its potential as a ligand for the removal of heavy metal ions from wastewater.

Synthesis Methods

2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide can be synthesized through various methods, including the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methoxybenzohydrazide to form 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide. Another method involves the reaction of 2,4-dimethoxybenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base.

Scientific Research Applications

2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been explored for its anticancer, anti-inflammatory, and anti-tubercular properties. In materials science, 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In environmental science, 2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been used as a ligand for the removal of heavy metal ions from wastewater.

properties

IUPAC Name

2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-12-6-4-11(5-7-12)16(20)18-19-17(21)14-9-8-13(23-2)10-15(14)24-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXHLCBSEDGMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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